molecular formula C13H18O B2462999 5-Methyl-1-phenylhexan-1-one CAS No. 25552-17-4

5-Methyl-1-phenylhexan-1-one

Cat. No.: B2462999
CAS No.: 25552-17-4
M. Wt: 190.286
InChI Key: GDLHZUSLTJYZFX-UHFFFAOYSA-N
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Description

5-Methyl-1-phenylhexan-1-one is a substituted aromatic ketone with the molecular formula C₁₃H₁₈O . Structurally, it consists of a hexanone backbone (six-carbon chain with a ketone group at position 1) substituted with a phenyl group at the ketone-bearing carbon and a methyl group at the fifth carbon (Figure 1). The compound is synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst, followed by alkylation to introduce the methyl group. It finds applications in organic synthesis as an intermediate and in fragrance formulations due to its mild, sweet odor.

Properties

IUPAC Name

5-methyl-1-phenylhexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-11(2)7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLHZUSLTJYZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948452
Record name 5-Methyl-1-phenylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25552-17-4
Record name 5-Methyl-1-phenylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-phenylhexan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenylhexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 5-methylhexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H5+CH3(CH2)3COClAlCl3C6H5CO(CH2)3CH3\text{C6H5} + \text{CH3(CH2)3COCl} \xrightarrow{\text{AlCl3}} \text{C6H5CO(CH2)3CH3} C6H5+CH3(CH2)3COClAlCl3​C6H5CO(CH2)3CH3

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 5-methylhexanoyl chloride to form the desired ketone.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5-Methyl-1-phenylhexan-1-one can undergo oxidation reactions to form carboxylic acids. For example, using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), the ketone can be oxidized to 5-methyl-1-phenylhexanoic acid.

Reduction: The compound can be reduced to the corresponding alcohol, 5-methyl-1-phenylhexanol, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. For instance, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: 5-Methyl-1-phenylhexanoic acid

    Reduction: 5-Methyl-1-phenylhexanol

    Substitution: Nitro-substituted derivatives of this compound

Scientific Research Applications

Chemistry: 5-Methyl-1-phenylhexan-1-one is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals.

Biology: The compound is studied for its potential biological activities. It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Medicine: While not a drug itself, this compound is used in the synthesis of medicinal compounds. Its derivatives are explored for potential therapeutic applications.

Industry: The compound is used in the production of fragrances and flavors. Its unique structure contributes to the development of novel aromatic compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenylhexan-1-one depends on its specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic addition reactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight and Boiling Points: Increasing alkyl chain length and branching (e.g., 5-methyl substitution) elevates molecular weight and boiling points due to enhanced van der Waals interactions. This compound exhibits a higher boiling point (245–250°C) than shorter-chain analogs like acetophenone (202°C) .
  • Melting Points : Branching reduces symmetry, lowering melting points. The methyl-substituted derivative (-10°C) has a lower melting point than the linear 1-phenylhexan-1-one (-5°C).
  • Solubility : All compounds are poorly water-soluble due to hydrophobic aromatic and alkyl moieties.

Reactivity and Functional Group Effects

  • Steric Hindrance: The methyl group at position 5 in this compound introduces steric hindrance, slowing nucleophilic addition reactions (e.g., Grignard reactions) compared to less hindered analogs like acetophenone .
  • Electronic Effects : Electron-withdrawing ketone groups activate the phenyl ring for electrophilic substitution, but bulky substituents direct incoming electrophiles to para positions.

Spectroscopic Signatures

  • IR Spectroscopy : All compounds show a strong C=O stretch near 1700 cm⁻¹. The methyl group in this compound results in distinct C-H bending vibrations at 1380–1460 cm⁻¹.
  • NMR: Methyl protons in this compound resonate as a triplet (δ 0.9–1.1 ppm), while acetophenone’s methyl group appears as a singlet (δ 2.6 ppm) .

Biological Activity

5-Methyl-1-phenylhexan-1-one, a compound with the molecular formula C13_{13}H18_{18}O, has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by a ketone functional group and a phenyl ring, with a methyl group at the fifth carbon position. Its structure can be represented as follows:

Structure C13H18O\text{Structure }\text{C}_{13}\text{H}_{18}\text{O}

This compound serves as an intermediate in organic synthesis and is utilized in the production of various pharmaceuticals and fine chemicals.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The ketone group acts as an electrophile, facilitating nucleophilic addition reactions that can influence enzyme activity and receptor interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with receptors, potentially influencing signal transduction pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In laboratory studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against common pathogens. The results indicated that the compound displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

This study highlighted the compound's potential as a lead for developing new antimicrobial therapies.

Study 2: Interaction with Biological Systems

Another research effort focused on the interaction of this compound with human cell lines. The findings suggested that the compound could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity makes it a candidate for further investigation in cancer therapy .

Applications in Medicine

While not a drug itself, this compound is explored for its derivatives' therapeutic potential. Its unique structure allows for modifications that could lead to novel pharmacological agents targeting various diseases, including cancer and microbial infections .

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